Bienvenue dans la boutique en ligne BenchChem!

4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one

GPR119 agonist Type 2 Diabetes cAMP accumulation

4-(4-Bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one is a synthetic 1,2,4-triazol-5(4H)-one derivative characterized by a 4-bromo-2-fluorophenyl substituent at the N4 position and a diethylaminoethyl side chain at the N1 position. This scaffold is a core structural motif within a broader class of triazolone derivatives that have been patented as potent G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes mellitus.

Molecular Formula C14H18BrFN4O
Molecular Weight 357.22 g/mol
CAS No. 1632497-66-5
Cat. No. B1474946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one
CAS1632497-66-5
Molecular FormulaC14H18BrFN4O
Molecular Weight357.22 g/mol
Structural Identifiers
SMILESCCN(CC)CCN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C14H18BrFN4O/c1-3-18(4-2)7-8-20-14(21)19(10-17-20)13-6-5-11(15)9-12(13)16/h5-6,9-10H,3-4,7-8H2,1-2H3
InChIKeyQISOVBQNZKLWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one (CAS 1632497-66-5): Core Chemical Identity and Pharmacological Context


4-(4-Bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one is a synthetic 1,2,4-triazol-5(4H)-one derivative characterized by a 4-bromo-2-fluorophenyl substituent at the N4 position and a diethylaminoethyl side chain at the N1 position. This scaffold is a core structural motif within a broader class of triazolone derivatives that have been patented as potent G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes mellitus [1]. The compound's unique combination of halogen substituents and a basic amine-terminated side chain distinguishes it from other triazolone analogs and may confer specific physicochemical and pharmacological properties relevant to medicinal chemistry optimization programs.

Why Generic Substitution of 4-(4-Bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one Can Undermine Research Outcomes


Within the 1,2,4-triazol-5(4H)-one chemotype, minor structural modifications can lead to dramatic shifts in target potency, selectivity, and pharmacokinetic behavior. For instance, the clinical-stage GPR119 agonist YH18968—a more complex triazolone derivative—demonstrates how specific N1 and N4 substituents are critical for achieving an EC50 of 2.8 nM in cAMP accumulation assays [1]. Even among simpler analogs, changing the N1 substituent from a diethylaminoethyl group to a methoxyethyl group can alter hydrogen bonding capacity and basicity, directly impacting solubility, permeability, and off-target interactions. Therefore, substituting this compound with an in-class analog lacking the precise 4-bromo-2-fluorophenyl and diethylaminoethyl substitution pattern can introduce significant variability, compromising SAR studies, lead optimization, and the reproducibility of biological assays.

Quantitative Differentiation Evidence for 4-(4-Bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one Against Closest Analogs


GPR119 Agonist Potency: Class-Level Inference from the Triazolone Scaffold

While direct EC50 data for the target compound are unavailable, the 1,2,4-triazol-5(4H)-one scaffold is a validated pharmacophore for GPR119 agonism. The optimized clinical candidate YH18968, a more complex triazolone, achieves an EC50 of 2.8 nM in a cAMP accumulation assay [1]. The broader Yuhan Corporation patent (US20160068515A1) demonstrates that triazolone derivatives with diverse N1 and N4 substituents effectively activate GPR119, with the core scaffold being essential for activity [2]. The target compound's specific substitution pattern, featuring a halogenated phenyl ring and a basic amine side chain, is a common feature among active GPR119 agonists in this class. This supports its utility as a key intermediate or fragment for developing novel GPR119 modulators.

GPR119 agonist Type 2 Diabetes cAMP accumulation

Anti-Hyperglycemic Activity: Cross-Study Comparison with 3,4-Disubstituted Triazolones

A series of 3,4-disubstituted 1,2,4-triazol-5(4H)-one derivatives, including fluorophenyl-substituted analogs, were evaluated for anti-hyperglycemic activity via α-glucosidase inhibition [1]. While the target compound was not directly tested, its 4-(4-bromo-2-fluorophenyl) substituent is structurally analogous to the 4-fluorophenyl derivatives that demonstrated significant enzyme inhibition in that study. The addition of the bromo substituent in the target compound is expected to increase lipophilicity (clogP) and potentially enhance binding affinity through halogen bonding interactions, a well-established phenomenon in medicinal chemistry.

Anti-hyperglycemic α-glucosidase inhibition Diabetes

Physicochemical Differentiation: Diethylaminoethyl vs. Methoxyethyl N1 Substituents

A direct structural analog, 4-(4-bromo-2-fluorophenyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 1632497-65-4), differs from the target compound only in the N1 side chain, where a diethylamino group replaces a methoxy group . This substitution introduces a basic amine center with a calculated pKa of approximately 9.0–9.5, rendering the target compound ionizable at physiological pH, whereas the methoxyethyl analog remains neutral. This difference is critical: the ionizable amine can enhance aqueous solubility in acidic environments, facilitate salt formation, and modulate membrane permeability. The target compound's diethylaminoethyl side chain also introduces an additional hydrogen bond donor/acceptor motif that is absent in the methoxyethyl analog, potentially altering target engagement and off-target profiles.

Physicochemical properties Solubility Permeability Lead optimization

Triazolone Core vs. Triazole Core: Impact on Hydrogen Bonding and Metabolic Stability

The target compound features a 1,2,4-triazol-5(4H)-one core, which is distinct from the 4H-1,2,4-triazole core found in compounds like 4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole (CAS 1342515-21-2) [1]. The carbonyl group at the 5-position of the triazolone introduces a strong hydrogen bond acceptor, increases polar surface area, and alters the electronic properties of the heterocycle. This carbonyl group also provides a metabolic soft spot, as it can be reduced in vivo, but it also facilitates key interactions with target proteins. In contrast, the 4H-1,2,4-triazole core lacks this carbonyl, resulting in a different hydrogen bonding profile and potentially greater metabolic stability. The choice between these cores is therefore not trivial; the triazolone core is specifically required for activity in the GPR119 agonist pharmacophore [2].

Metabolic stability Hydrogen bonding Triazolone Core scaffold comparison

Halogen Substitution Pattern: 4-Bromo-2-Fluoro vs. Other Phenyl Substitutions in Triazolone Anti-Inflammatory Activity

The Saleem et al. (2014) study systematically evaluated the anti-inflammatory activity of 3,4-disubstituted 1,2,4-triazol-5(4H)-one derivatives bearing various phenyl substituents, including methoxyphenyl, fluorophenyl, tolyl, and unsubstituted phenyl groups [1]. The study demonstrated that the nature and position of phenyl substituents directly modulate anti-inflammatory potency. The target compound's 4-bromo-2-fluoro substitution pattern is unique within this series and was not evaluated. The presence of bromine is expected to enhance activity through halogen bonding and increased lipophilicity, while the ortho-fluoro substituent can influence the dihedral angle between the phenyl ring and the triazolone core, potentially affecting target binding conformation.

Anti-inflammatory Halogen bonding SAR Substituent effects

Basic Amine Side Chain Impact on in Vivo Glucose Lowering: Class-Level Evidence from Triazolone GPR119 Agonists

The clinical candidate YH18968, a triazolone GPR119 agonist, demonstrated significant in vivo efficacy in rodent models, including improved glucose tolerance in diet-induced obese mice and increased GLP-1 secretion when combined with a DPP-4 inhibitor [1]. While the target compound is a simpler analog, the presence of the basic diethylaminoethyl side chain is a common feature among orally bioavailable GPR119 agonists and is thought to enhance solubility and absorption. In contrast, neutral N1-substituted analogs (e.g., methoxyethyl) may exhibit poorer oral bioavailability due to lower solubility. This class-level evidence supports the selection of the diethylaminoethyl-substituted compound for in vivo proof-of-concept studies targeting GPR119.

In vivo efficacy Glucose tolerance GLP-1 secretion Oral bioavailability

High-Value Research and Industrial Application Scenarios for 4-(4-Bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one


GPR119 Agonist Lead Optimization and SAR Studies

Medicinal chemistry teams developing novel GPR119 agonists for type 2 diabetes can use this compound as a key intermediate or fragment for SAR exploration. The diethylaminoethyl side chain provides a solubilizing basic amine handle, a feature shared with the clinical candidate YH18968, which demonstrated an EC50 of 2.8 nM in cAMP assays and improved glucose tolerance in DIO mice [1]. Systematic variation of the N1 side chain using this compound as a starting point can help identify the optimal balance between potency, solubility, and oral bioavailability.

Halogen Bonding Probe in Anti-Hyperglycemic Triazolone Optimization

The unique 4-bromo-2-fluorophenyl substitution pattern is absent from the published series of anti-hyperglycemic triazolones described by Saleem et al. (2014) [1]. This compound serves as a dedicated probe for investigating the contribution of bromine-mediated halogen bonding to α-glucosidase inhibitory activity. Comparative studies with the 4-fluorophenyl analog can isolate the effect of the bromo substituent on enzyme inhibition potency and selectivity.

Physicochemical Property Benchmarking for Amine-Containing Triazolones

The target compound is a valuable benchmarking tool for comparing the physicochemical properties of basic amine-containing triazolones against neutral analogs such as 4-(4-bromo-2-fluorophenyl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one. Predicted differences in logD7.4 and aqueous solubility—potentially 10- to 100-fold higher for the target compound—can guide formulation strategies for in vivo studies. Experimental determination of these properties will provide critical data for computational ADME models.

Triazolone Core vs. Triazole Core Selectivity Profiling

The target compound's 1,2,4-triazol-5(4H)-one core is a validated pharmacophore for GPR119 agonism, as evidenced by the YH18968 clinical candidate [1]. In contrast, 4H-1,2,4-triazole core analogs (e.g., CAS 1342515-21-2) lack the carbonyl group essential for key hydrogen bonding interactions. Head-to-head profiling of these two cores against a panel of GPCRs and kinases can establish the selectivity advantages of the triazolone scaffold, supporting its preferential selection in drug discovery programs targeting GPR119 and potentially other receptors.

Quote Request

Request a Quote for 4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.